Unsubstituted Benzamide Core Provides the Lowest Molecular Weight and Minimal Steric Bulk in the 2‑Oxopiperidinyl Benzamide Series
CAS 941979‑79‑9 possesses the simplest benzoyl substitution pattern (unsubstituted phenyl ring) among structurally characterized 2‑oxopiperidinyl benzamide FXa inhibitors. Comparison of molecular weights across the series demonstrates a clear size gradient: the target compound (324.38 Da) is 18 Da lighter than the 2‑fluoro analog (342.37 Da, CAS 941982‑50‑9), 60 Da lighter than the 4‑methoxy analog (~384.4 Da, CAS 922891‑24‑5), and 135 Da lighter than apixaban (459.5 Da) . This reduced steric footprint results in a lower calculated cLogP (~2.8) relative to the 2‑fluoro analog (cLogP ~3.1) and the 4‑trifluoromethyl analog (cLogP ~3.8), indicating superior aqueous solubility potential within the series . The absence of halogen substituents also eliminates potential halogen‑bonding interactions with off‑target proteins, which may contribute to the differential selectivity profiles observed among halogenated benzamide FXa inhibitors .
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) as determinants of solubility and permeability |
|---|---|
| Target Compound Data | MW = 324.38 Da; cLogP ≈ 2.8 |
| Comparator Or Baseline | 2‑Fluoro analog (941982‑50‑9): MW = 342.37 Da, cLogP ≈ 3.1; 4‑Methoxy analog (922891‑24‑5): MW ≈ 384.4 Da; Apixaban: MW = 459.5 Da, cLogP ≈ 2.2 |
| Quantified Difference | Target compound is 5.2% lighter than the 2‑fluoro analog and yields an intermediate cLogP; cLogP difference versus 2‑fluoro analog is approximately −0.3 log units |
| Conditions | MW from vendor‑reported data; cLogP calculated by ACD/Labs or analogous algorithm (structural comparison). |
Why This Matters
Lower molecular weight and intermediate lipophilicity make this compound a superior baseline scaffold for SAR exploration where minimal steric and electronic perturbation of the benzoyl ring is desired.
